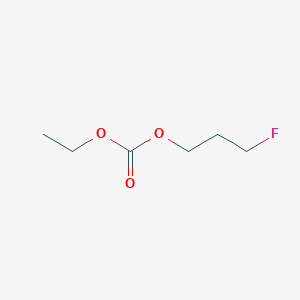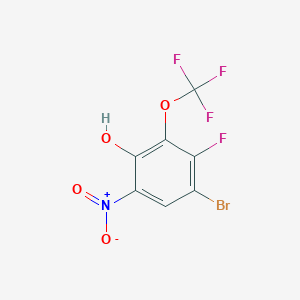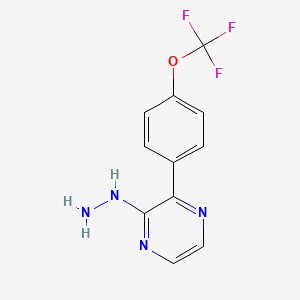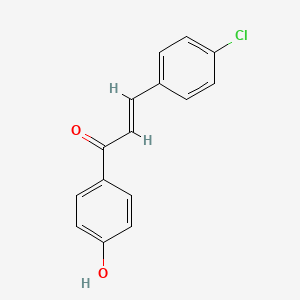
Ethyl 3-fluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C6H11FO3 It is a carbonate ester that contains an ethyl group and a 3-fluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoropropyl carbonate can be synthesized through the reaction of ethyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester. The general reaction scheme is as follows:
C2H5OCOCl+C3H7FOH→C6H11FO3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-fluoropropanol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or 3-fluoropropyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-fluoropropanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
Ethyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-fluoropropyl group into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which ethyl 3-fluoropropyl carbonate exerts its effects involves the interaction of the 3-fluoropropyl group with molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate ester linkage can undergo hydrolysis, releasing the 3-fluoropropyl group, which can then interact with biological molecules or participate in further chemical reactions.
Comparison with Similar Compounds
Ethyl 3-fluoropropyl carbonate can be compared with other similar compounds, such as:
Ethyl 3-chloropropyl carbonate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 3-bromopropyl carbonate: Contains a bromine atom, which also affects its chemical behavior.
Ethyl 3-iodopropyl carbonate: Contains an iodine atom, resulting in unique reactivity compared to the fluorinated compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atom’s electronegativity and small size make it a valuable substituent in various applications.
Properties
Molecular Formula |
C6H11FO3 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
ethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
InChI Key |
AQAQSJYYPNMJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)

![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)

![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)
![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)



